molecular formula C8H14N4O2 B13534022 Ethyl 2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Ethyl 2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13534022
M. Wt: 198.22 g/mol
InChI Key: PBWDRSPQFNACAF-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound that features a triazole ring, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoate with methylamine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major product depends on the nucleophile used but often results in a substituted triazole derivative.

Scientific Research Applications

Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound can interfere with the synthesis of nucleic acids, leading to its potential use as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
  • 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
  • (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

Uniqueness

Ethyl 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C8H14N4O2/c1-3-14-8(13)7(9-2)4-12-6-10-5-11-12/h5-7,9H,3-4H2,1-2H3

InChI Key

PBWDRSPQFNACAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=NC=N1)NC

Origin of Product

United States

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